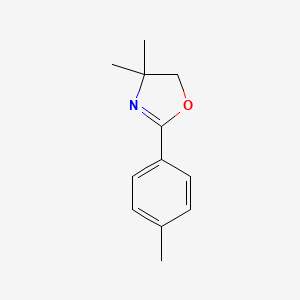

4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole

Overview

Description

“4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole” is a compound that belongs to the class of organic compounds known as oxazoles. Oxazoles are compounds containing an oxazole ring, which is a five-membered aromatic ring with two carbon atoms, one oxygen atom, and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of an oxazole ring attached to a phenyl ring at the 2-position and two methyl groups at the 4,4-positions of the oxazole ring .Chemical Reactions Analysis

Oxazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, ring-opening reactions, and reactions at the exocyclic double bond .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. In general, oxazoles are stable compounds that are resistant to reduction and oxidation .Scientific Research Applications

Polymer Functionalization and Synthesis

Chain-end Functionalization of Polymers : The novel syntheses of oxazole derivatives, including 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole, have been explored for the chain-end functionalization of polymers. This approach enables the synthesis of ω-oxazolyl polystyrene with potential applications in the development of aromatic carboxyl chain-end functionalized polystyrene, which could be useful in creating advanced polymeric materials with specific end-group functionalities (Summers & Quirk, 1996).

Synthesis of Functionalized Polymers : The use of 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in atom transfer radical polymerization (ATRP) reactions has been reported for the syntheses of oxazolyl functionalized polymers. This methodology allows for the precise control over polymer architecture and the introduction of functional groups, which is crucial for the development of polymers with tailored properties for specific applications (Summers, Maseko, & Summers, 2013).

Organic Synthesis and Materials Science

Oxazole Derivatives as Building Blocks : Oxazole derivatives, including those related to this compound, have been utilized as building blocks in the synthesis of various organic compounds. These compounds have applications ranging from the development of new synthetic routes to the exploration of their potential as intermediates in the synthesis of complex molecules (Shapiro, 1993).

Nonlinear Optical Properties : The synthesis and study of nonlinear optical properties of oxazole derivatives have been investigated, with a focus on understanding their potential applications in photonics and electronics. These studies highlight the significance of oxazole compounds in the development of materials with enhanced optical properties for use in various technological applications (Murthy et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-9-4-6-10(7-5-9)11-13-12(2,3)8-14-11/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBKROYGEIXIACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(CO2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395158 | |

| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79568-30-2 | |

| Record name | 4,4-dimethyl-2-(4-methylphenyl)-5H-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenylindeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B1306839.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]aniline](/img/structure/B1306863.png)